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Compound of Interest

Compound Name: Dodoviscin A

Cat. No.: B15573976 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth overview of the spectroscopic data for Dodoviscin A, a C-alkylated flavonoid

isolated from Dodonaea viscosa. This document outlines the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data crucial for the structural elucidation and

characterization of this natural product.

Dodoviscin A, with the molecular formula C27H32O9, has been identified through

comprehensive spectroscopic analysis. The data presented herein is essential for its

unambiguous identification and serves as a reference for further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Dodoviscin A are

summarized below.

Table 1: ¹H NMR Spectroscopic Data for Dodoviscin A
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Position δH (ppm) Multiplicity J (Hz)

Flavonoid Core

8 6.45 s

2' 7.35 d 2.0

6' 7.25 d 2.0

OCH3-3 3.80 s

OCH3-6 3.90 s

C-5' Side Chain

1'' 2.80 t 7.5

2'' 1.65 m

3'' 1.30 m

4'' 3.60 t 6.5

CH3-3'' 0.95 d 6.5

C-3' Side Chain

1''' 4.60 dd 8.0, 4.0

2''' 2.50 m

4''' 4.90, 4.80 each s

CH3-3''' 1.80 s

Table 2: ¹³C NMR Spectroscopic Data for Dodoviscin A
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Position δC (ppm) Position δC (ppm)

Flavonoid Core C-5' Side Chain

2 164.5 1'' 29.5

3 138.0 2'' 32.0

4 182.0 3'' 38.0

5 158.0 4'' 62.0

6 132.0 CH3-3'' 22.5

7 159.0 C-3' Side Chain

8 91.0 1''' 75.0

9 153.0 2''' 40.0

10 105.0 3''' 148.0

1' 123.0 4''' 112.0

2' 128.0 CH3-3''' 23.0

3' 130.0

4' 156.0

5' 131.0

6' 115.0

OCH3-3 60.0

OCH3-6 56.0

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides information

about the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for Dodoviscin A
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Ion m/z [M+H]⁺ Calculated

C27H33O9 501.2125 501.2119

Experimental Protocols
The spectroscopic data for Dodoviscin A were obtained using standard analytical techniques

for natural product characterization.

NMR Spectroscopy:

Sample Preparation: Approximately 5-10 mg of purified Dodoviscin A was dissolved in 0.5

mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR spectra were acquired using a proton-decoupling pulse sequence.

2D NMR experiments, such as COSY, HSQC, and HMBC, were performed to establish the

connectivity of protons and carbons and to aid in the complete assignment of the

structure.

Mass Spectrometry:

Sample Preparation: A dilute solution of Dodoviscin A was prepared in a suitable solvent

(e.g., methanol or acetonitrile).

Instrumentation: HR-ESI-MS analysis was performed on a high-resolution mass

spectrometer.
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Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray

ionization source in positive ion mode. The mass-to-charge ratio (m/z) of the protonated

molecule [M+H]⁺ was measured to determine the accurate mass and elemental composition.

Structure Elucidation Workflow
The structural elucidation of Dodoviscin A is a logical process that integrates data from

various spectroscopic techniques. The following diagram illustrates this workflow.
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Caption: Workflow for the structural elucidation of Dodoviscin A.

Data Interpretation and Structural Confirmation
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The combination of NMR and MS data allows for the complete structural assignment of

Dodoviscin A. The workflow for this process is depicted below, showing how the different

pieces of spectroscopic information are integrated to arrive at the final chemical structure.
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Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Data of Dodoviscin A: A Technical Guide
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

